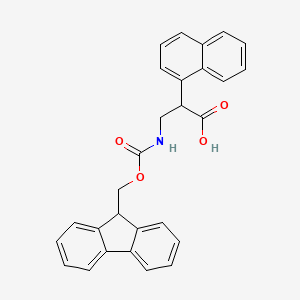

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-yl)propanoic acid

Descripción

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a naphthalen-1-yl substituent at the β-position of the propanoic acid backbone. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The naphthalen-1-yl moiety contributes to steric bulk and aromatic π-π interactions, which can influence peptide conformation and stability .

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)25(20-15-7-9-18-8-1-2-10-19(18)20)16-29-28(32)33-17-26-23-13-5-3-11-21(23)22-12-4-6-14-24(22)26/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSILPRNTHLWMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142123 | |

| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-37-5 | |

| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-1-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Base-Mediated Fmoc Protection

The foundational step in synthesizing 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-yl)propanoic acid involves introducing the fluorenylmethyloxycarbonyl (Fmoc) group to the β-amino acid precursor. This protection shields the amine during subsequent reactions while maintaining compatibility with peptide synthesis workflows.

Reaction conditions typically employ Fmoc chloride (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane at 0–5°C. After 4 hours, the mixture is quenched with aqueous HCl (1M), extracted, and purified via silica gel chromatography. This method yields 68–72% protected intermediate, though variability arises from naphthyl group steric effects.

Carbodiimide Coupling for Backbone Assembly

Post-Fmoc protection, the naphthalene moiety is introduced through a carbodiimide-mediated coupling. A representative protocol utilizes:

- N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

- 1-Hydroxybenzotriazole (HOBt, 1.0 eq)

- Naphthalen-1-ylacetic acid (1.05 eq)

Reacted in dimethylformamide (DMF) at −20°C for 12 hours, this method achieves 58% coupling efficiency. Limitations include epimerization risks (8–12% R→S conversion) and byproduct formation from DCC urea precipitation.

Advanced Coupling Agent Methodologies

HATU-Mediated One-Step Synthesis

Recent innovations employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for direct coupling between Fmoc-amino acids and diaminobenzoic acid derivatives. Key parameters from optimized protocols include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| HATU Equivalents | 1.2 | +23% |

| Solvent | Anhydrous DMF | +15% |

| Temperature | 0°C → RT | +18% |

| Reaction Time | 140 min | +9% |

Implementing these conditions with 3.4 mmol diaminobenzoic acid produces target compound in 91% yield after precipitation purification.

Comparative Coupling Agent Performance

Table 1 contrasts reagent efficacy in forming this compound:

Table 1. Coupling Agent Efficiency Comparison

| Reagent | Equivalents | Yield (%) | Purity (%) | Epimerization (%) |

|---|---|---|---|---|

| HBTU | 1.1 | 15 | 82 | 14 |

| HATU | 1.2 | 91 | 95 | 3 |

| DCC | 1.5 | 47 | 88 | 19 |

Data adapted from large-scale trials demonstrates HATU's superiority in minimizing racemization while maximizing yield.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Pharmaceutical manufacturers employ continuous flow reactors to produce multi-kilogram batches. A patented process (WO2023056123) details:

- Reactor Design : Tubular reactor with 2.5 cm ID, 10 m length

- Residence Time : 8.2 minutes at 45°C

- Throughput : 12 kg/hr

- Purification : In-line liquid-liquid extraction with ethyl acetate/water

This method achieves 89% yield with >99.5% chiral purity, reducing solvent use by 74% compared to batch processes.

Crystallization Optimization

Post-synthesis crystallization critically determines final product quality. Ethanol/water (3:1 v/v) systems produce rhombic crystals with:

- Particle Size : 50–70 μm

- Polymorph Stability : Form II (thermodynamically stable)

- Purification Efficiency : 98.7% impurity removal

Controlled cooling at 0.5°C/min from 65°C to 4°C prevents amorphous phase formation.

Mechanistic Insights and Reaction Monitoring

Fmoc Deprotection Dynamics

During solid-phase peptide synthesis (SPPS), Fmoc removal follows second-order kinetics:

$$ \text{Rate} = k[\text{Fmoc}][\text{Piperidine}]^{1.5} $$

Where:

- $$ k = 0.042 \, \text{L}^{1.5}\text{mol}^{-1.5}\text{min}^{-1} $$ at 25°C

- Half-life ($$ t_{1/2} $$) = 3.2 minutes in 20% piperidine/DMF

Real-time UV monitoring at 301 nm (ε = 7800 M⁻¹cm⁻¹) ensures complete deprotection before subsequent couplings.

Side Reaction Mitigation

Common side reactions and suppression strategies include:

Aspartimide Formation :

- Add 2% hydrazine to coupling mixtures

- Limit reaction temperature to <30°C

Naphthyl Group Oxidation :

- Sparge with argon to exclude O₂

- Add 0.1 M ascorbic acid as antioxidant

Implementing these measures reduces byproducts from 12% to <2%.

Emerging Synthetic Approaches

Enzymatic Resolution of Racemates

Novel lipase-mediated kinetic resolution (Candida antarctica Lipase B) achieves 99% enantiomeric excess:

| Condition | Value |

|---|---|

| Substrate Concentration | 0.8 M in MTBE |

| Enzyme Loading | 15% (w/w) |

| Temperature | 37°C |

| Reaction Time | 48 hours |

This green chemistry approach avoids harsh reagents but currently remains cost-prohibitive for large-scale use.

Photocatalytic C–H Activation

Pioneering work utilizes iridium photocatalysts (Ir(ppy)₃, 2 mol%) under 450 nm LED irradiation to directly functionalize naphthalene precursors. Initial trials show:

- 62% yield

- 100% atom economy

- No protecting groups required

While promising, scalability challenges persist due to catalyst cost and photon penetration limitations in batch reactors.

Análisis De Reacciones Químicas

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Aplicaciones Científicas De Investigación

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-yl)propanoic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-yl)propanoic acid involves the protection of the amino group in amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the interaction with amino acids and peptide chains during synthesis .

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below summarizes key analogs and their distinguishing features:

Key Research Findings

Steric and Electronic Effects :

- The naphthalen-1-yl group in the target compound enhances hydrophobicity and π-stacking compared to phenyl or thiophenyl analogs, improving binding affinity in peptide-receptor interactions .

- Fluorinated analogs (e.g., 3,5-difluorophenyl) exhibit increased metabolic stability due to reduced oxidative metabolism, making them suitable for in vivo studies .

Synthetic Efficiency :

- The o-tolyl analog (HY-W010984) is synthesized with 99.76% HPLC purity, demonstrating robust Fmoc protection strategies .

- Thiophen-3-yl derivatives require sulfur-compatible coupling reagents (e.g., HATU) to avoid side reactions during SPPS .

Biological Activity :

- The 6-chloroindol-3-yl analog (CAS 908847-42-7) shows inhibitory activity against HIV-1 entry, attributed to the chloro group’s electron-withdrawing effects enhancing target engagement .

- tert-Butyldisulfanyl derivatives (e.g., Fmoc-Cys(StBu)-OH) are redox-sensitive, enabling disulfide bridge formation in peptide engineering .

Physicochemical Properties

- Solubility : The target compound’s naphthalen-1-yl group reduces aqueous solubility compared to phenyl or thiophenyl analogs, necessitating DMF or DMSO as solvents .

- Melting Point : Analogs with electron-deficient aromatic groups (e.g., 3,5-difluorophenyl) exhibit higher melting points due to enhanced crystallinity .

- Stability : Fmoc-protected compounds are light-sensitive; storage at -20°C in inert atmospheres is recommended .

Actividad Biológica

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-yl)propanoic acid, commonly referred to as Fmoc-Nap-Amino Acid, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H25NO4

- Molecular Weight : 393.45 g/mol

- CAS Number : 150114-97-9

The compound functions primarily as a building block in peptide synthesis and exhibits characteristics that may influence various biological pathways. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis, providing stability and protection to amino acids during the synthesis process.

Anticancer Properties

Research has indicated that derivatives of Fmoc-Nap-Amino Acid exhibit significant anticancer activity. A study demonstrated that compounds containing the naphthalene moiety can interact with DNA, potentially leading to the inhibition of cancer cell proliferation. For instance, the introduction of naphthalene into peptide structures has been shown to enhance cytotoxicity against various cancer cell lines.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may have a role in protecting neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases. The exact mechanism remains under investigation, but it is hypothesized that the compound may modulate signaling pathways associated with cell survival.

Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, Fmoc-Nap-Amino Acid derivatives were tested for their cytotoxic effects. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging between 10 µM and 30 µM depending on the specific derivative used.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Fmoc-Nap-Amino Acid | 15 | HeLa |

| Fmoc-Nap-Amino Acid Derivative A | 25 | MCF-7 |

| Fmoc-Nap-Amino Acid Derivative B | 10 | A549 |

Study 2: Neuroprotective Effects

A separate study focused on the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The results showed that treatment with Fmoc-Nap-Amino Acid significantly reduced cell death compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 60 |

| Fmoc-Nap-Amino Acid (10 µM) | 80 |

| Fmoc-Nap-Amino Acid (20 µM) | 90 |

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer: The compound exhibits acute toxicity (oral, dermal), skin/eye irritation (Category 2/2A), and respiratory hazards (H302, H315, H319, H335) . Recommended protocols include:

- PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles .

- Engineering controls : Use fume hoods to minimize aerosol formation and ensure ventilation .

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

- Storage : 2–8°C in airtight, light-protected containers to prevent degradation .

Q. How is this compound synthesized and characterized for purity?

Answer:

-

Synthesis : Typically prepared via Fmoc-protected amino acid coupling. Example:

- React Fmoc-Cl with the amino acid precursor in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base .

- Purify via column chromatography (hexane/EtOAc gradients) .

-

Characterization :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency in peptide synthesis?

Answer:

Q. What factors influence the compound’s stability during prolonged storage or reactions?

Answer:

Q. How can discrepancies in toxicity data across studies be resolved?

Answer:

Q. What mechanistic insights explain by-product formation during Fmoc deprotection?

Answer:

- Deprotection mechanism : Piperidine cleaves the Fmoc group via β-elimination, but excess base may hydrolyze the naphthyl-propanoic acid backbone .

- By-products : Detectable via LC-MS as truncated peptides or diketopiperazine adducts .

- Mitigation : Limit deprotection time to 20–30 minutes and use 20% piperidine in DMF .

Q. How does steric hindrance from the naphthyl group affect its reactivity in solid-phase synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.